N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The ethyl linker connects the pyrazole to the sulfonamide group, which is further modified with methoxy and methyl groups on the aromatic ring. However, detailed pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-11-17(5-6-20(14)26-2)28(24,25)21-8-9-23-19(15-3-4-15)12-18(22-23)16-7-10-27-13-16/h5-7,10-13,15,21H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXUUSWXCNLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural properties, and specific biological effects based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.49 g/mol. The compound features several functional groups, including:
- Pyrazole Ring : Known for diverse pharmacological properties.
- Sulfonamide Group : Associated with antimicrobial and anti-inflammatory activities.
- Cyclopropyl and Thiophene Substituents : These groups enhance structural diversity and may influence biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy, as it has been linked to the inhibition of bacterial growth through interference with folic acid synthesis pathways. Studies have shown that derivatives of sulfonamides can effectively combat various pathogens, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The pyrazole moiety is recognized for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. Compounds containing pyrazole derivatives have demonstrated anti-inflammatory effects in vitro and in vivo by reducing prostaglandin synthesis . The specific structural features of this compound may enhance its selectivity and potency against COX enzymes.
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that this compound may exhibit significant cytotoxicity against human tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole Derivative A | Contains pyrazole and thiophene | Anti-inflammatory |
| 1H-Pyrazole Derivative B | Similar cyclopropyl group | Exhibits insecticidal activity |
| 1H-Pyrazole Derivative C | Variations in side chains | Enhanced solubility and bioavailability |
This table illustrates how variations in structure can lead to differing biological activities, highlighting the potential for further exploration of this compound in medicinal chemistry.
Case Studies
Several case studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the compound . For instance, a study evaluated various bis(pyrazole) compounds against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity . These findings support the hypothesis that modifications to the pyrazole structure can significantly enhance biological activity.
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities. Specifically, N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has shown promising results in preliminary studies:
- Anti-inflammatory Activity : The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests potential use in treating inflammatory diseases.
- Analgesic Effects : Similar to other pyrazole derivatives, this compound may provide pain relief through its action on pain pathways.
- Antitumor Activity : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in tumor growth and proliferation.
- Antimicrobial Properties : Its structural components indicate potential efficacy against various microorganisms, making it a candidate for development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
- A study on pyrazole derivatives indicated their effectiveness in reducing inflammation and pain in animal models, supporting the potential application of this compound in treating conditions like arthritis.
- Research highlighted the antimicrobial activity of sulfonamide compounds, showing efficacy against a range of bacteria and fungi. This suggests that the sulfonamide group in our compound could enhance its antimicrobial properties.
Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| Formation of Pyrazole | Hydrazine reaction |
| Thiophene Introduction | Cross-coupling |
| Cyclopropyl Addition | Cyclopropanation |
| Final Coupling | Sulfonamide coupling |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of cyclopropyl, thiophene, and sulfonamide groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Pyrazole Core Modifications: The target compound’s 5-cyclopropyl group may enhance metabolic stability compared to methyl or trifluoromethyl groups in analogs like Compound 191 .
Sulfonamide vs. Carboxamide :
- The benzenesulfonamide group in the target compound contrasts with the acetamide in Compound 191 . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability.
Aromatic Substitutions :
- The 4-methoxy-3-methylbenzene ring in the target compound is less electronegative than the fluorophenyl groups in Example 53 , suggesting divergent solubility and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
